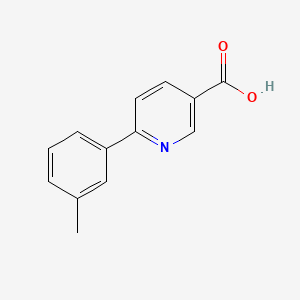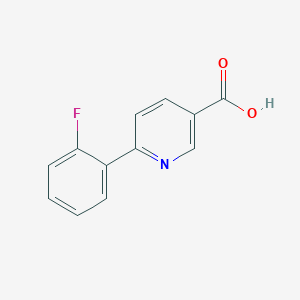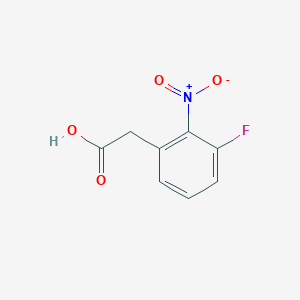
2-(3-氟-2-硝基苯基)乙酸
描述
“2-(3-Fluoro-2-nitrophenyl)acetic acid” is an organic compound with the chemical formula C8H6FNO4 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound can start from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, carrying out hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carrying out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .
Molecular Structure Analysis
The molecular weight of “2-(3-Fluoro-2-nitrophenyl)acetic acid” is 199.14 g/mol . The IUPAC Standard InChI is InChI=1S/C8H6FNO4/c9-6-3-1-2-5(4-7(11)12)8(6)10(13)14/h1-3H,4H2,(H,11,12) .
Chemical Reactions Analysis
The compound with a nitro group at the meta-position showed low inhibitory effects on H37Rv bacterial strain with an MIC value of 64 μg/mL .
Physical And Chemical Properties Analysis
“2-(3-Fluoro-2-nitrophenyl)acetic acid” is a solid at room temperature . Its density is approximately 1.5±0.1 g/cm3 . The boiling point is 352.3±27.0 °C at 760 mmHg .
科学研究应用
- “2-(3-Fluoro-2-nitrophenyl)acetic acid” is an organic compound used in organic synthesis .
- It is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, and a nitro functional group .
- It is an important reagent for many organic reactions, especially for the formation of heterocycles .
- In organic synthesis, “2-(3-Fluoro-2-nitrophenyl)acetic acid” can be used as a protecting group for primary alcohols .
- The alcohol is esterified with “2-(3-Fluoro-2-nitrophenyl)acetic acid”, proceeding through the acid chloride or acid anhydride .
- The protecting group is selectively removed using zinc and ammonium chloride, and is compatible with other existing alcohol protecting groups .
- “2-(3-Fluoro-2-nitrophenyl)acetic acid” is a precursor for many heterocycles .
- Complete reduction of “2-(3-Fluoro-2-nitrophenyl)acetic acid” yields anilines, which quickly cyclize to form lactams .
- Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids .
- Both of these processes are useful in the synthesis of many biologically active molecules .
Organic Synthesis
Protecting Group for Primary Alcohols
Precursor for Heterocycles
- “2-(3-Fluoro-2-nitrophenyl)acetic acid” has been used as an herbicide .
- As an herbicide, it is used to control unwanted vegetation, particularly in agricultural settings .
- The exact mechanism of action and the specific plants it targets are not mentioned in the available resources .
- “2-(3-Fluoro-2-nitrophenyl)acetic acid” is a precursor of quindoline .
- Although quindoline itself does not have many practical applications, its derivatives and modifications can be treated as enzyme inhibitors and anticancer agents .
Herbicide
Enzyme Inhibitors and Anticancer Agents
Pharmaceutical Research
- “2-(3-Fluoro-2-nitrophenyl)acetic acid” is used in the synthesis of various chemical compounds .
- It can be used as a raw material in the synthesis of important medical intermediates .
- “2-(3-Fluoro-2-nitrophenyl)acetic acid” can be used in the photo-immobilization of biomolecules .
- It can be activated by sunlight, making it a potential eco-friendly and clean energy source for photoactivation of a polymer surface as well as photo-immobilization of biomolecules .
Chemical Synthesis
Photo-Immobilization of Biomolecules
Matrix Attachment
安全和危害
属性
IUPAC Name |
2-(3-fluoro-2-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c9-6-3-1-2-5(4-7(11)12)8(6)10(13)14/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQHUGDDYSPNTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647602 | |
| Record name | (3-Fluoro-2-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-2-nitrophenyl)acetic acid | |
CAS RN |
872141-25-8 | |
| Record name | (3-Fluoro-2-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-fluoro-2-nitrophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

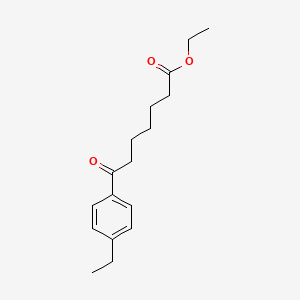
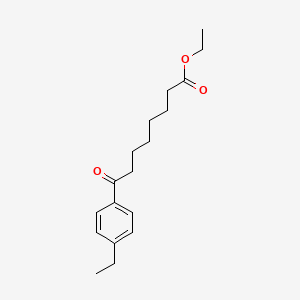
![Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate](/img/structure/B1326224.png)
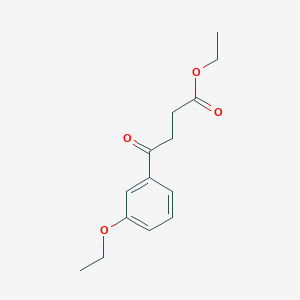
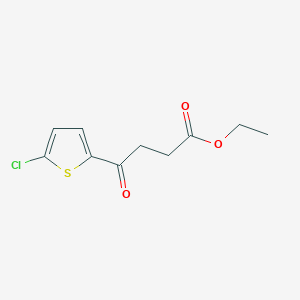
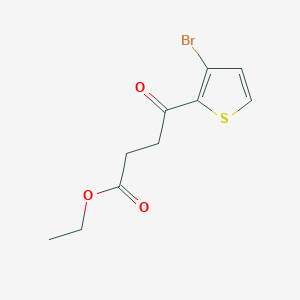
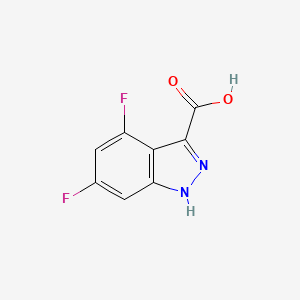
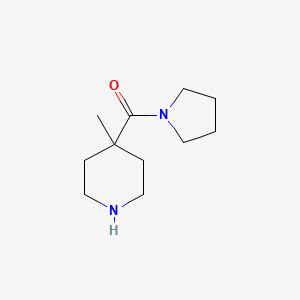
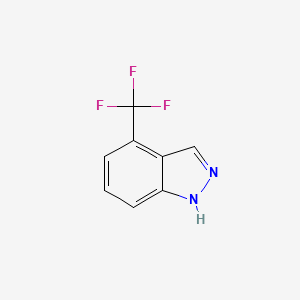
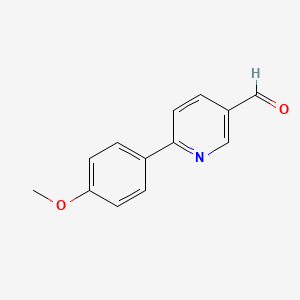
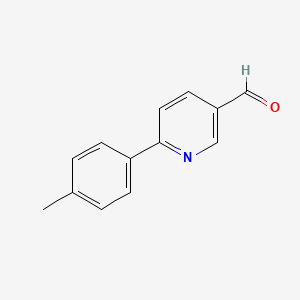
![6-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1326243.png)
